molecular formula C15H21NO3 B8434271 N-(2,6-Diisopropyl-phenyl)-malonamic acid

N-(2,6-Diisopropyl-phenyl)-malonamic acid

Cat. No.: B8434271
M. Wt: 263.33 g/mol
InChI Key: VORVUSZXFBYJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-Diisopropyl-phenyl)-malonamic acid is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

3-[2,6-di(propan-2-yl)anilino]-3-oxopropanoic acid

InChI

InChI=1S/C15H21NO3/c1-9(2)11-6-5-7-12(10(3)4)15(11)16-13(17)8-14(18)19/h5-7,9-10H,8H2,1-4H3,(H,16,17)(H,18,19)

InChI Key

VORVUSZXFBYJSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 5 L 4-necked flask was fitted with a mechanical stirrer and charged with 240.24 g (824 mmol) of the N-(2,6-Diisopropyl-phenyl)-malonamic acid ethyl ester produced immediately above and 1200 mL of methanol. To the clear, orange solution was added 483 mL (966 mmol) of 2.0 N sodium hydroxide. The solution was stirred until HPLC analysis indicated complete reaction (ca. 2.5 h) and then acidified to pH 3 with 3N hydrochloric acid. The suspension was diluted with 2.0 L of ethyl acetate and 0.5 L of water. The aqueous layer was removed and then the organic layer was washed with 0.5 L of water and 0.5 L of brine. The aqueous layers were back-extracted with 0.5 L of ethyl acetate and the combined organic layers were then dried over magnesium sulfate. Evaporation of the solvent at the Rotavap yielded 216 g (99%) of the crude acid as yellowish solids. The crude material was slurried with 2.2 L of heptane and then isolated by filtration. The solids were washed with heptane and petroleum ether and then air-dried giving 202.53 g of the N-(2,6-Diisopropyl-phenyl)-malonamic acid as yellowish solids. HPLC analysis indicated >99% (a/a) purity. The materials 1H-NMR spectrum was consistent with structure.
Name
N-(2,6-Diisopropyl-phenyl)-malonamic acid ethyl ester
Quantity
240.24 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step Two
Quantity
483 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2 L
Type
solvent
Reaction Step Six
Name
Quantity
0.5 L
Type
solvent
Reaction Step Six
Quantity
2.2 L
Type
solvent
Reaction Step Seven

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